LogP Differentiation: Target vs. Reduced Analog
In a cross-study comparison of experimentally consistent computed LogP values, 1-(Azetidin-3-yl)piperidin-4-one exhibits a LogP of −0.92 , whereas its closest structural analog, 1-(azetidin-3-yl)piperidine (the fully reduced piperidine form), exhibits a LogP of +0.56 [1]. This represents a ΔLogP of approximately −1.48, indicating that the target compound is substantially more hydrophilic. The difference arises from the polar carbonyl group at the 4-position, which increases hydrogen-bond acceptor capacity and reduces overall lipophilicity.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.92 |
| Comparator Or Baseline | 1-(Azetidin-3-yl)piperidine (free base): LogP = +0.56 |
| Quantified Difference | ΔLogP ≈ −1.48 (target is ~30× more hydrophilic by partition ratio) |
| Conditions | Computed LogP (ACD/Labs or equivalent algorithm); values from Chemsrc (target) and Chem-Space/Chembase (comparator) |
Why This Matters
A 1.48 log unit shift predicts substantially higher aqueous solubility for the target compound, which directly impacts formulation feasibility, in vitro assay compatibility, and oral bioavailability potential — a critical discriminator when selecting building blocks for lead optimization programs.
- [1] Chem-Space. 1-(Azetidin-3-yl)piperidine dihydrochloride — LogP 0.56. https://chem-space.com. View Source
